An In-depth Technical Guide to Ethyl 2-hydroxy-5-methylbenzoate (CAS: 34265-58-2)
An In-depth Technical Guide to Ethyl 2-hydroxy-5-methylbenzoate (CAS: 34265-58-2)
This guide provides a comprehensive technical overview of Ethyl 2-hydroxy-5-methylbenzoate, a versatile aromatic ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and potential applications, with a focus on practical, field-proven insights and methodologies.
Core Compound Profile
Ethyl 2-hydroxy-5-methylbenzoate, also known as Ethyl 5-methylsalicylate, is a key organic intermediate. Its structure, featuring a hydroxyl group ortho to the ethyl ester and a methyl group para to the hydroxyl, makes it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Reference(s) |
| CAS Number | 34265-58-2 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.2 g/mol | [1][3] |
| Appearance | Light yellow to yellow liquid | [1] |
| Melting Point | 2 °C | [1] |
| Boiling Point | 251 °C (lit.) | [1][2] |
| Density | 1.103 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.522 (lit.) | [1][2] |
| Synonyms | Ethyl 5-methylsalicylate, 2-hydroxy-5-methyl-benzoic acid ethyl ester, 2,5-Cresotic acid ethyl ester | [3] |
Synthesis of Ethyl 2-hydroxy-5-methylbenzoate: A Validated Protocol
The most common and efficient method for the synthesis of Ethyl 2-hydroxy-5-methylbenzoate is the Fischer esterification of 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid) with ethanol, using a strong acid catalyst.[4] This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.[5]
Reaction Rationale and Control
The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol (ethanol). To ensure a high yield, the equilibrium must be shifted towards the product side. This is achieved by using a large excess of ethanol and, in some protocols, by removing the water formed during the reaction.[5][6] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[4][6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 2-hydroxy-5-methylbenzoate.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-methylbenzoic acid (13 g, 0.085 mole) and absolute ethanol (39 mL, 0.67 mole).[4]
-
Catalyst Addition: Carefully add a few milliliters of concentrated sulfuric acid to the mixture as a catalyst.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.[4]
-
Solvent Removal: After cooling to room temperature, distill off the excess ethanol under reduced pressure.[4]
-
Work-up: Wash the remaining residue successively with water and a 5% aqueous sodium bicarbonate solution until the effervescence ceases.[4][7] This step is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst.
-
Extraction: Extract the ester with diethyl ether.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[4][7]
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by vacuum distillation (94-95 °C at 4 mm Hg) to yield the final product.[4]
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 2-hydroxy-5-methylbenzoate.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a reliable method for assessing the purity of Ethyl 2-hydroxy-5-methylbenzoate.[8]
-
Rationale: The nonpolar nature of the C18 stationary phase and the polar mobile phase allow for the separation of the moderately polar product from more polar or less polar impurities.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure sharp peaks.[8][9]
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., ~258 nm).[10]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.[10]
-
Spectroscopic Analysis
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Absorptions:
-
O-H Stretch: A broad peak around 3200 cm⁻¹, characteristic of the phenolic hydroxyl group.[11]
-
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ due to the methyl and ethyl groups.[12]
-
C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ from the aromatic ring.
-
C=O Stretch (Ester): A strong, sharp peak around 1680-1700 cm⁻¹.[11][12] The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group will shift this to a lower wavenumber compared to a simple aliphatic ester (typically 1735-1750 cm⁻¹).[13]
-
C-O Stretch (Ester and Phenol): Strong absorptions in the 1300-1100 cm⁻¹ region.[11][12]
-
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR (Predicted):
-
Ethyl Group (CH₃): A triplet around 1.4 ppm (3H), coupled to the CH₂ group.
-
Methyl Group (Ar-CH₃): A singlet around 2.3 ppm (3H).
-
Ethyl Group (CH₂): A quartet around 4.4 ppm (2H), coupled to the CH₃ group.
-
Aromatic Protons: Three protons in the aromatic region (approx. 6.8-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Phenolic Proton (OH): A singlet, which can appear over a wide chemical shift range and may be broad. Its position is dependent on concentration and solvent.
-
-
¹³C NMR (Predicted):
-
Ethyl Group (CH₃): ~14 ppm.
-
Methyl Group (Ar-CH₃): ~20 ppm.
-
Ethyl Group (CH₂): ~61 ppm.
-
Aromatic Carbons: Several peaks between ~115-160 ppm.
-
Ester Carbonyl (C=O): ~170 ppm.
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound.[1]
-
Loss of Ethoxy Group (-OCH₂CH₃): A prominent fragment at m/z = 135, resulting from the cleavage of the ester group.[14][15]
-
Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 151.
-
Base Peak: Often, the m/z 135 fragment is the base peak in the spectrum of ethyl salicylates.
-
Applications in Research and Drug Development
Ethyl 2-hydroxy-5-methylbenzoate serves as a valuable intermediate in organic synthesis and has relevance in medicinal chemistry.
Intermediate in Synthesis
This compound is a precursor for more complex molecules. For instance, it is an intermediate in the synthesis of 2-propoxy-5-methylbenzoic acid.[4] The hydroxyl and ester functionalities allow for a variety of chemical transformations, making it a versatile building block.
Relevance in Medicinal Chemistry
Derivatives of 2-hydroxybenzoic acid have shown significant biological activity. Recent studies have identified compounds with a 2-hydroxybenzoic acid scaffold as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and cancer.[16]
-
Rationale for Activity: The carboxylic acid (or its ester bioisostere) and the adjacent hydroxyl group are often crucial for binding to the active site of target proteins.[16]
The broader class of hydroxybenzoic acid derivatives is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[17][18] This suggests that Ethyl 2-hydroxy-5-methylbenzoate could be a starting point for the development of novel therapeutic agents.
Signaling Pathway Context
Caption: Role of Ethyl 2-hydroxy-5-methylbenzoate derivatives in drug discovery.
Safety and Handling
Ethyl 2-hydroxy-5-methylbenzoate should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is classified as harmful (Xn) and may cause irritation to the skin, eyes, and respiratory system.[1]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a cool, dry place, sealed in a dry environment, and under nitrogen.[1]
References
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Brauer, G. M. (1959). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards, 63A(2), 169. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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University of Missouri–St. Louis. Procedure for Fischer Esterification. [Link]
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University of California, Irvine. Fischer Esterification. [Link]
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SIELC Technologies. (2018). Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]
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Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]
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NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
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ChemWhat. ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2. [Link]
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Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [YouTube video]. [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
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Chemguide. interpreting infra-red spectra. [Link]
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PubChem. Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate. [Link]
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Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]
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Chem Help ASAP. (2023). interpretation of two sample infrared spectra [YouTube video]. [Link]
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Zhang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128768. [Link]
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ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]
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Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link]
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DrugBank Online. Ethyl p-hydroxybenzoate. [Link]
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Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
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Singh, S., et al. (2014). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 4(5), 346-350. [Link]
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ResearchGate. Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. [Link]
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Hădărugă, D. I., et al. (2009). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Advanced Pharmaceutical Bulletin, 1(1), 31-38. [Link]
-
Doc Brown's Chemistry. mass spectrum of ethyl methanoate. [Link]
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CAS Common Chemistry. Ethyl 2-hydroxy-4-methylbenzoate. [Link]
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